4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling of the Benzamide Group: The final step involves coupling the tetrazole and thiazole intermediates with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to an amine under reducing conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of tetrazole N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: Used in studies to understand the interaction of tetrazole and thiazole derivatives with biological targets.
Pharmaceutical Development: Potential use in the development of new drugs due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a benzamide group and have shown potential as anticancer agents.
2-(2-Aminothiazol-4-yl) acetic acid derivatives: These compounds share the thiazole ring and have been studied for their antibacterial properties.
Uniqueness
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of the tetrazole and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H14N6OS |
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Molecular Weight |
314.37 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H14N6OS/c1-9(2)20-18-12(17-19-20)10-3-5-11(6-4-10)13(21)16-14-15-7-8-22-14/h3-9H,1-2H3,(H,15,16,21) |
InChI Key |
BNNIYGNZXPCTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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